molecular formula C8H7BrClFO3S B13616561 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13616561
M. Wt: 317.56 g/mol
InChI Key: OQWJZZIQEVHJHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms enhances its electrophilic nature and makes it a valuable intermediate for various synthetic applications .

Properties

Molecular Formula

C8H7BrClFO3S

Molecular Weight

317.56 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO3S/c9-6-1-2-8(7(11)5-6)14-3-4-15(10,12)13/h1-2,5H,3-4H2

InChI Key

OQWJZZIQEVHJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCS(=O)(=O)Cl

Origin of Product

United States

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